molecular formula C3H7ClN4 B1405761 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 23350-30-3

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No. B1405761
CAS RN: 23350-30-3
M. Wt: 134.57 g/mol
InChI Key: PBIDYWHMJFILSZ-UHFFFAOYSA-N
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Description

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the CAS Number: 23350-30-3 . It has a molecular weight of 134.57 . The compound is solid at room temperature and is stored in an inert atmosphere . It is used as a synthetic intermediate in pharmaceutical chemistry .


Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions . For instance, benzoic acid hydrazide can be synthesized by reacting methyl benzoate with hydrazine hydrate . This compound can then react with CS2 in an alkali ethanol solution to give potassium dithiocarbazinate salt . The basic nucleus of 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol can be prepared by cyclizing the potassium salt with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride can be represented by the linear formula C3H7ClN4 . The IUPAC name for this compound is 5-methyl-1 H -1,2,4-triazol-3-amine . The InChI representation is InChI=1S/C3H6N4/c1-2-5-3 (4)7-6-2/h1H3, (H3,4,5,6,7) .


Chemical Reactions Analysis

Triazole derivatives are known to exhibit various chemical reactions . For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a solid at room temperature . It has a molecular weight of 134.57 . The compound is stored in an inert atmosphere .

Scientific Research Applications

  • Chemical Synthesis

    • 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4 . It is used in the field of chemical synthesis .
    • The compound can be used as a building block in the synthesis of various other compounds .
  • Antimicrobial Activities

    • Some compounds containing a 1,2,4-triazole nucleus have shown good antimicrobial activities .
    • The methods of application would involve incorporating the 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride into a larger compound and testing its antimicrobial activities .
    • The results would depend on the specific microorganisms being tested .
  • Biotrophic Pathogen Interactions

    • Compounds similar to 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride have been used in the study of plant-pathogen interactions .
    • These compounds can be used to study the interface between the plant host and the biotrophic pathogen .
    • The results of these studies can provide insights into the mechanisms of plant-pathogen interactions .

Safety And Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

5-methyl-1H-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H3,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIDYWHMJFILSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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